

An In-depth Technical Guide to Isonicotinic Acid N-oxide

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Compound of Interest

Compound Name: *Isonicotinic acid N-oxide*

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Abstract

Isonicotinic acid N-oxide, a pyridine derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its relationship with the prominent anti-tuberculosis drug, isoniazid. Detailed experimental protocols and a summary of its physicochemical data are presented to facilitate further research and application in drug development and chemical synthesis.

Core Properties of Isonicotinic Acid N-oxide

Isonicotinic acid N-oxide, also known as 4-pyridinecarboxylic acid 1-oxide, is a stable, solid organic compound. Its core chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C6H5NO3	[1] [2] [3]
Molecular Weight	139.11 g/mol	[1] [3] [4]
CAS Number	13602-12-5	[1] [2]
Appearance	Slightly beige solid	[1]
Melting Point	295 - 298 °C	[1]
Solubility	Very soluble in water	[1]

Synthesis of Isonicotinic Acid N-oxide

The synthesis of **isonicotinic acid N-oxide** is typically achieved through the oxidation of isonicotinic acid. A general experimental protocol is outlined below.

Experimental Protocol: Oxidation of Isonicotinic Acid

Materials:

- Isonicotinic acid
- Glacial acetic acid
- 30% Hydrogen peroxide
- Ethyl alcohol
- Acetone
- Ether
- Round-bottom flask with ground-glass joint
- Air condenser
- Heating mantle or steam bath

- Rotary evaporator
- Büchner funnel and flask
- Filtration paper

Procedure:

- In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid with gentle warming.
- To the resulting clear solution, add 30% hydrogen peroxide.
- Attach an air condenser and heat the mixture on a steam bath for approximately 3.5 hours.
- After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Near the end of the distillation, the product may begin to crystallize. Continue the distillation until almost dry.
- Dissolve the crude product in a minimal amount of boiling water.
- Add ethyl alcohol to the hot solution and allow it to cool slowly to facilitate crystallization.
- Cool the mixture to 5°C to maximize the yield of the precipitate.
- Collect the crystalline product by filtration using a Büchner funnel.
- Wash the collected solid sequentially with cold alcohol, acetone, and finally ether.
- Air-dry the final product, **isonicotinic acid N-oxide**.

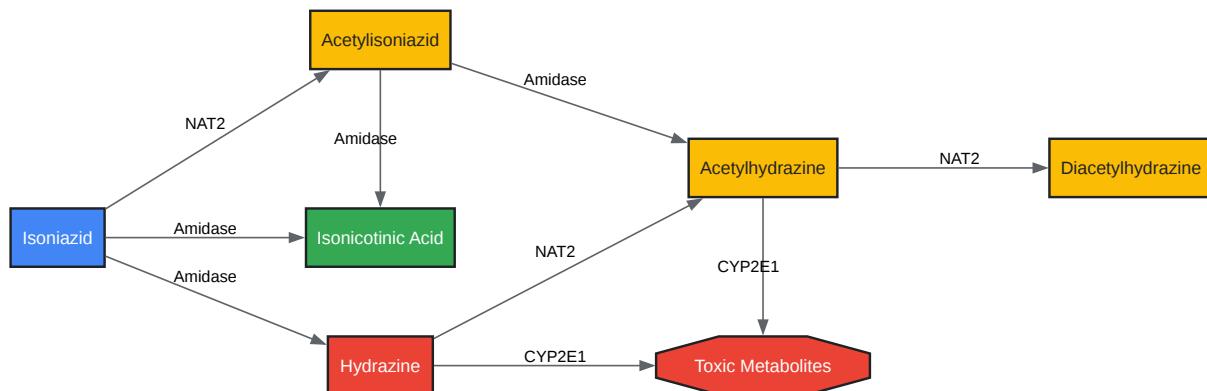
Relationship to Isoniazid and Metabolic Pathways

Isonicotinic acid is a key metabolite of the first-line anti-tuberculosis drug, isoniazid.

Understanding the metabolic fate of isoniazid is crucial for comprehending its efficacy and toxicity. Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-

peroxidase (KatG). The metabolism of isoniazid in the human liver primarily involves acetylation and hydrolysis.

The following diagram illustrates the major metabolic pathways of isoniazid.



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Caption: Metabolic pathway of Isoniazid.

The primary metabolic routes for isoniazid are acetylation by N-acetyltransferase 2 (NAT2) to form acetylisoniazid, and hydrolysis by amidase to yield isonicotinic acid and hydrazine.^{[2][4]} Acetylisoniazid can be further hydrolyzed to isonicotinic acid and acetylhydrazine.^{[2][4]} The hydrazine and acetylhydrazine metabolites can be further metabolized by cytochrome P450 2E1 (CYP2E1) into reactive, toxic metabolites that are implicated in isoniazid-induced hepatotoxicity.^{[2][4]}

Potential Biological Assays

While specific biological assays for **isonicotinic acid N-oxide** are not extensively documented in the public domain, its structural similarity to other biologically active pyridine derivatives suggests that its effects could be evaluated using standard *in vitro* assays.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

- Human cancer cell lines (e.g., HepG2, A549, MCF-7)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Isonicotinic acid N-oxide**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
- Compound Treatment: Prepare a stock solution of **isonicotinic acid N-oxide** in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value can be calculated from the dose-response curve.

Conclusion

Isonicotinic acid N-oxide is a versatile compound with established chemical properties and a clear synthetic route. Its close relationship to the essential drug isoniazid highlights its importance in the study of drug metabolism and potential toxicities. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and organic synthesis, enabling further exploration of this and related compounds.

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